Product packaging for (3-Cyanopropylideneamino)urea(Cat. No.:CAS No. 99419-03-1)

(3-Cyanopropylideneamino)urea

Cat. No.: B14326309
CAS No.: 99419-03-1
M. Wt: 140.14 g/mol
InChI Key: RODWXKXEXHQPJX-UHFFFAOYSA-N
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Description

(3-Cyanopropylideneamino)urea is a synthetic urea derivative of interest in various research fields. Urea-based compounds are widely recognized in medicinal chemistry and drug discovery for their ability to form stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity . Compounds featuring both cyano and urea functional groups serve as valuable intermediates in organic synthesis and materials science. The urea moiety acts as a potent hydrogen-bond donor, making it a key functional group in the development of organocatalysts for facilitating a range of organic transformations . Furthermore, the strong hydrogen-bonding capability of ureas allows them to be used as building blocks in supramolecular chemistry for constructing self-assembling polymers and smart materials . Researchers are exploring the applications of this compound and its analogs in these areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O B14326309 (3-Cyanopropylideneamino)urea CAS No. 99419-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99419-03-1

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

(3-cyanopropylideneamino)urea

InChI

InChI=1S/C5H8N4O/c6-3-1-2-4-8-9-5(7)10/h4H,1-2H2,(H3,7,9,10)

InChI Key

RODWXKXEXHQPJX-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)C=NNC(=O)N

Origin of Product

United States

Synthetic Strategies for 3 Cyanopropylideneamino Urea and Analogous Structures

Direct Condensation Methodologies

The most straightforward approach to synthesizing (3-Cyanopropylideneamino)urea involves the direct condensation of an aldehyde with urea (B33335). This method hinges on the nucleophilic attack of the amine group of urea on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Optimized Protocols for the Reaction of 3-Cyanopropanal with Urea

The direct condensation of 3-cyanopropanal with urea is the most direct route to this compound. chemspider.com The reaction is typically a condensation reaction, where a molecule of water is eliminated. masterorganicchemistry.com The success of this synthesis relies on carefully optimized reaction conditions to maximize the yield and purity of the desired iminourea.

Key parameters for optimization include temperature, reaction time, and the molar ratio of reactants. For instance, in related syntheses of diphenyl urea from urea and aniline, reaction temperatures between 160-180°C and reaction times of 2-8 hours under vacuum have been employed. google.com While the specific conditions for 3-cyanopropanal and urea may differ, this provides a starting point for protocol development. The use of microwave irradiation has also been shown to accelerate imine formation from aldehydes and amines, often in the absence of a solvent. organic-chemistry.org

A general optimized protocol would likely involve:

Equimolar amounts of 3-cyanopropanal and urea.

An appropriate solvent, or neat conditions if reactants are liquid or have a low melting point.

A catalytic amount of acid to facilitate the reaction. masterorganicchemistry.com

A method for removing the water byproduct to drive the equilibrium towards product formation, such as a Dean-Stark apparatus or the use of a dehydrating agent.

Table 1: Hypothetical Optimized Protocol for this compound Synthesis

ParameterConditionRationale
Reactants 3-Cyanopropanal, UreaDirect precursors to the target molecule.
Molar Ratio 1:1 to 1:1.2 (Aldehyde:Urea)A slight excess of urea can help drive the reaction to completion.
Catalyst p-Toluenesulfonic acid (catalytic)Provides the necessary acidic environment for imine formation.
Solvent Toluene (B28343)Allows for azeotropic removal of water using a Dean-Stark trap.
Temperature RefluxProvides the thermal energy required for the reaction to proceed at a reasonable rate.
Reaction Time 2-6 hoursMonitored by techniques like TLC or GC-MS to determine completion.
Work-up Removal of solvent, followed by recrystallization or chromatography.To isolate and purify the final product.

Catalytic Systems in Imine Formation: Brønsted and Lewis Acidic Catalysis

The formation of the imine bond in this compound is significantly accelerated by the use of catalysts. Both Brønsted and Lewis acids are effective in this role, activating the carbonyl group of the aldehyde towards nucleophilic attack. nih.govnih.gov

Brønsted Acid Catalysis: Protic acids, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl), are commonly used to catalyze imine formation. nih.govrsc.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. nih.gov Chiral Brønsted acids have also been developed for enantioselective syntheses, which could be relevant for creating chiral analogs of this compound. researchgate.netchemrxiv.org The catalytic activity of Brønsted acids is crucial in reactions like the Biginelli synthesis, which involves imine intermediates. wikipedia.org

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or ytterbium triflate (Yb(OTf)₃), can also effectively catalyze imine formation. nih.govresearchgate.net They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group. jst.go.jp Lewis acids are particularly useful when dealing with sensitive functional groups that might be incompatible with strong Brønsted acids. nih.gov For example, rare earth triflates are excellent catalysts for various reactions involving imines. jst.go.jp The choice between a Brønsted and a Lewis acid catalyst often depends on the specific substrates and the desired reaction conditions. nih.govacs.org

Table 2: Comparison of Catalytic Systems for Iminourea Synthesis

Catalyst TypeExamplesMechanism of ActionAdvantages
Brønsted Acid p-TsOH, H₂SO₄, HClProtonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.govReadily available, inexpensive, and effective for a wide range of substrates.
Lewis Acid ZnCl₂, TiCl₄, Yb(OTf)₃Coordinates to the carbonyl oxygen, activating the carbonyl group. jst.go.jpCan be used under milder conditions and may offer better selectivity with certain substrates. nih.govacs.org

Solvent Effects and Reaction Condition Modulations for Iminourea Synthesis

The choice of solvent can have a significant impact on the rate and outcome of iminourea synthesis. springernature.com Solvents can influence the solubility of reactants, the stability of intermediates, and the position of the reaction equilibrium. solubilityofthings.comnovapublishers.com

Polar protic solvents, like methanol (B129727) or ethanol, can solvate the reactants and catalysts, but may also participate in side reactions or hinder the removal of water. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are often good choices as they can dissolve a wide range of compounds without interfering with the reaction. rsc.org Non-polar solvents like toluene or hexane (B92381) are particularly useful when azeotropic removal of water is desired to drive the reaction to completion. wikimedia.org In some cases, solvent-free conditions, especially with microwave irradiation, can lead to rapid and efficient imine formation. organic-chemistry.org

Reaction conditions such as temperature and pressure can also be modulated to optimize the synthesis. Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts. The application of a vacuum can be used to remove volatile byproducts, such as water, thereby shifting the equilibrium towards the product. google.com

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient alternative to traditional linear syntheses by combining three or more reactants in a single pot to generate a complex product. nih.govorganic-chemistry.orgfrontiersin.orgnih.gov This approach is highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures. frontiersin.org

Leveraging Biginelli-Type Condensations for Iminourea Precursors and Intermediates

The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org The mechanism of the Biginelli reaction is believed to proceed through the formation of an acyl-imine intermediate from the aldehyde and urea. rsc.orgsemanticscholar.org This imine intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product.

By carefully selecting the starting materials and controlling the reaction conditions, it is possible to intercept the iminourea intermediate before it undergoes further reaction. For example, by replacing the β-ketoester with a different nucleophile or by modifying the reaction conditions to disfavor cyclization, it may be possible to isolate the this compound or a closely related precursor. The use of catalysts like Yb(OTf)₃ or InCl₃ has been shown to improve the efficiency of the Biginelli reaction. organic-chemistry.org

Strategies for Controlling Chemoselectivity and Regioselectivity in MCRs Towards this compound

Controlling selectivity is a key challenge in MCRs, where multiple reactive sites can lead to a mixture of products. nih.govslideshare.netyoutube.com To selectively synthesize this compound via an MCR, several strategies can be employed.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, the aldehyde group of 3-cyanopropanal must react selectively with the urea in the presence of other potential nucleophiles or electrophiles. This can often be achieved by careful choice of catalyst and reaction conditions. For example, a mild acid catalyst might selectively promote imine formation without affecting the nitrile group.

Regioselectivity: This relates to the control of the position of bond formation. In the formation of this compound, the desired regiochemistry is the condensation of the aldehyde with one of the amino groups of urea. The inherent symmetry of urea simplifies this, but in more complex MCRs, directing groups or specific catalysts may be necessary to achieve the desired regiochemical outcome. The mechanism of the Biginelli reaction, for instance, dictates a specific regiochemical outcome due to the nature of the intermediates formed. wikipedia.org

By understanding and manipulating the factors that govern chemoselectivity and regioselectivity, MCRs can be designed to efficiently produce this compound and its analogs with high purity and yield.

Asymmetric Synthesis Methodologies for Chiral Iminourea Derivatives

The generation of chiral iminourea derivatives, where the stereochemistry of the final product is precisely controlled, is a significant area of synthetic focus. Asymmetric synthesis in this context often relies on the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov

Chiral auxiliaries, such as those derived from naturally occurring compounds like amino acids or terpenes, can be attached to one of the reactants. nih.gov For instance, a chiral amine can be reacted to form an imine, and the inherent chirality of the auxiliary guides the addition of the urea moiety, resulting in a diastereomeric excess of one stereoisomer. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

Methodologies for the asymmetric synthesis of chiral α-amino acid derivatives, which share synthetic principles with chiral iminoureas, often involve the asymmetric nucleophilic addition to α-imino esters. sioc-journal.cn These reactions can be catalyzed by chiral catalysts or use chiral auxiliaries to achieve high enantioselectivity. sioc-journal.cnnih.gov The principles of these reactions, including allylation, arylation, and Mannich reactions, can be adapted for the synthesis of chiral iminourea derivatives. sioc-journal.cn For example, a chiral phosphonyl auxiliary has been used in the Mannich reaction with an N-phosphonyl imine to produce a single isomer of an α,β-diamino acid derivative. nih.gov

The development of chiral ligands for metal-catalyzed reactions also presents a powerful strategy for asymmetric iminourea synthesis. sfu.canih.gov Chiral ligands can coordinate to a metal center, creating a chiral environment that directs the approach of the reactants and leads to the formation of one enantiomer over the other.

Key Asymmetric Strategies:

StrategyDescriptionKey Features
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.orgCan be recovered and reused. Examples include Evans' oxazolidinones and Corey's auxiliaries. nih.gov
Chiral Catalysts A small amount of a chiral molecule is used to catalyze the reaction, creating a chiral environment.High turnover and efficiency. Can involve metal complexes with chiral ligands. sfu.ca
Substrate Control The inherent chirality of the starting material directs the formation of new stereocenters.Applicable when a chiral starting material is readily available.

Alternative Synthetic Pathways to Urea-Containing Imines

Beyond the direct condensation of an aldehyde or ketone with a substituted urea, several alternative and often more versatile methods exist for the synthesis of urea-containing imines. These routes focus on the formation of the urea bond itself, offering flexibility in the introduction of different substituents.

Isocyanate-Mediated Routes for Urea Bond Formation

A prevalent and highly effective method for forming the urea linkage involves the use of isocyanates. commonorganicchemistry.comnih.gov Isocyanates are reactive intermediates that readily react with amines to form ureas. nih.govresearchgate.net This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like DMF, THF, or DCM, without the need for a base. commonorganicchemistry.com

The general strategy involves reacting an amine with an isocyanate. nih.gov In the context of synthesizing a molecule like this compound, this could involve reacting an aminonitrile with an isocyanate that already contains the urea precursor, or vice-versa. The high reactivity of the isocyanate group makes this a highly efficient method for urea bond formation. nih.gov The reaction of an isocyanate with water can also lead to urea formation through an amine intermediate. researchgate.net

Non-Phosgene Methodologies for Urea Construction (e.g., using Carbonyldiimidazole)

Due to the high toxicity of phosgene (B1210022), a traditional reagent for urea synthesis, safer alternatives have been developed. nih.gov N,N'-Carbonyldiimidazole (CDI) is a widely used, crystalline, and commercially available phosgene substitute. nih.govwikipedia.org CDI reacts with an amine to form an activated carbamoyl-imidazole intermediate. organic-chemistry.org This intermediate then reacts with a second amine to furnish the unsymmetrical urea. nih.gov This method avoids the use of hazardous reagents and the formation of chlorinated byproducts. nih.gov The order of addition of the reagents can be crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Other non-phosgene reagents include triphosgene, which is a solid and easier to handle substitute for gaseous phosgene, though it still generates phosgene in situ. commonorganicchemistry.com Carbonates, 1,1'-carbonylbisbenzotriazole, and S-methylthiocarbamate are also employed as safer alternatives for urea synthesis. nih.gov

Comparison of Urea Synthesis Reagents:

ReagentAdvantagesDisadvantages
Isocyanates High reactivity, mild conditions, no base required. commonorganicchemistry.comnih.govCan be moisture sensitive.
N,N'-Carbonyldiimidazole (CDI) Safer than phosgene, crystalline solid, no chlorinated byproducts. nih.govwikipedia.orgOrder of addition can be critical. commonorganicchemistry.com
Triphosgene Solid, easier to handle than phosgene. commonorganicchemistry.comHighly toxic phosgene is generated in situ. commonorganicchemistry.com

Solid-Phase Synthetic Techniques and Their Applicability to Iminoureas

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds, including iminoureas, by attaching a starting material to a solid support, such as a resin. wikipedia.orgwikipedia.org This methodology simplifies purification, as excess reagents and byproducts are washed away after each reaction step. wikipedia.org

For the synthesis of iminoureas, a suitable starting material can be anchored to the resin. d-nb.info Subsequent reactions are carried out to build the iminourea structure. For instance, a resin-bound amine can be reacted with an isocyanate to form a urea, which can then be further modified. nih.govacs.org Alternatively, a resin-bound isocyanate can react with an amine in solution. researchgate.net The use of solid-phase supports simplifies the synthesis of large combinatorial libraries of compounds. wikipedia.org After the synthesis is complete, the desired iminourea is cleaved from the solid support. nih.gov

This technique is particularly advantageous for combinatorial chemistry, allowing for the rapid generation of a large number of structurally diverse molecules for screening purposes. nih.govijpsr.com The development of various linkers, which connect the molecule to the resin, allows for different cleavage strategies to release the final product under specific conditions. researchgate.net

Synthetic Yield Optimization and Process Engineering Considerations

Optimizing the yield and developing a robust process are critical for the large-scale synthesis of this compound. This involves a systematic investigation of various reaction parameters to maximize product formation and minimize impurities.

Key parameters for optimization include:

Temperature: Reaction rates are temperature-dependent, and finding the optimal temperature can maximize yield and minimize side reactions. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and products.

Catalyst: If a catalyst is used, its type and loading are critical for efficiency.

Concentration of Reactants: The stoichiometry of the reactants can be adjusted to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress over time helps determine the optimal duration to achieve maximum conversion.

Design of Experiments (DoE) is a statistical approach that can be systematically used to study the effects of multiple parameters simultaneously, leading to an efficient optimization of the reaction conditions. prismbiolab.com More recently, machine learning algorithms and automated reaction platforms are being employed to accelerate the discovery of optimal reaction conditions. beilstein-journals.orgnih.gov

Process engineering for the synthesis of urea and its derivatives also considers factors such as heat transfer, mass transfer, and reactor design, especially for industrial-scale production. nih.govgoogle.com For instance, in the industrial synthesis of urea from carbon dioxide and ammonia (B1221849), process heat integration is used to improve energy efficiency. nih.gov Continuous flow reactors are also being developed for the synthesis of urea derivatives, which can offer better control over reaction conditions and shorter reaction times. acs.org

Mechanistic Elucidation of 3 Cyanopropylideneamino Urea Formation and Reactivity

Reaction Intermediates and Transition States in Condensation Processes

The synthesis of (3-Cyanopropylideneamino)urea involves a multi-step mechanism. numberanalytics.comnumberanalytics.com Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP level, have shown that the formation of semicarbazones typically proceeds through two transition states and involves two consecutive steps: a bimolecular addition followed by a unimolecular dehydration. ichem.mdresearchgate.net

The initial step is the nucleophilic attack of the terminal -NH2 group of semicarbazide (B1199961) on the carbonyl carbon of the aldehyde or ketone. numberanalytics.comnumberanalytics.com It is important to note that although semicarbazide possesses two -NH2 groups, only one is a reactive amine. The other is amide-like and is deactivated by the adjacent carbonyl group due to the delocalization of its lone pair of electrons. msu.edudoubtnut.comdoubtnut.com This nucleophilic attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.comlibretexts.org

This carbinolamine intermediate then undergoes a proton transfer. numberanalytics.com Following this, the intermediate is protonated on the hydroxyl group, which transforms it into a good leaving group (water). libretexts.orglibretexts.org The subsequent elimination of a water molecule results in the formation of an iminium ion. libretexts.org Finally, deprotonation of the nitrogen atom yields the stable semicarbazone product. libretexts.orglibretexts.org

The entire process can be summarized by the following steps:

Nucleophilic attack by the primary amine of semicarbazide on the carbonyl carbon. numberanalytics.comlumenlearning.com

Formation of a tetrahedral carbinolamine intermediate. numberanalytics.comlibretexts.org

Proton transfer within the intermediate. numberanalytics.comlumenlearning.com

Protonation of the hydroxyl group to form a good leaving group. libretexts.orglumenlearning.com

Elimination of a water molecule to form a protonated imine (iminium ion). numberanalytics.comlumenlearning.com

Deprotonation to yield the final imine product. libretexts.orglumenlearning.com

The reaction is typically catalyzed by acid. libretexts.orgnumberanalytics.com The pH of the reaction medium is a critical factor; the optimal pH range is generally between 3 and 5. numberanalytics.com At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate for its removal as water. libretexts.orglumenlearning.com

Kinetic and Thermodynamic Aspects Governing Imine Bond Formation

The formation of the imine bond in semicarbazones is governed by both kinetic and thermodynamic factors. scribd.combartleby.com The reaction rate is influenced by several factors, including pH, temperature, and the presence of catalysts. numberanalytics.comnumberanalytics.com The general rate law for semicarbazone formation can be expressed as: Rate = k[carbonyl compound][semicarbazide]. numberanalytics.com

Kinetic studies have shown that the reaction often follows pseudo-first-order or second-order kinetics. researchgate.net The initial nucleophilic attack of the semicarbazide on the carbonyl carbon is often the rate-determining step. asianpubs.org This is supported by the observation of a significant rate decrease with increased steric hindrance around the carbonyl group. asianpubs.org

Kinetic versus thermodynamic control can be observed in competitive reactions. For instance, in a reaction with two different carbonyl compounds, the kinetically controlled product forms faster at lower temperatures, while the thermodynamically more stable product is favored at higher temperatures and longer reaction times. scribd.combartleby.com

The table below presents hypothetical kinetic data for the formation of this compound under different conditions to illustrate these principles.

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 255025
pH 4.54.56.0
Catalyst AcidAcidNone
Rate Constant (k) k₁k₂ (> k₁)k₃ (< k₁)
Equilibrium Constant (K) K₁K₂K₃
Gibbs Free Energy (ΔG) ΔG₁ΔG₂ΔG₃

This table is illustrative and does not represent actual experimental data.

Influence of Substituent Effects on Reaction Pathways (e.g., the electronic and steric impact of the cyanopropyl group)

Substituent effects, both electronic and steric, play a crucial role in the formation and reactivity of imines. numberanalytics.comnumberanalytics.com The reactivity of the carbonyl compound is influenced by the electronic properties of its substituents. acs.org Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect. numberanalytics.comacs.org

In the case of this compound, the cyanopropyl group attached to the carbonyl carbon will influence the reaction. The cyano group (-CN) is electron-withdrawing, which would be expected to enhance the electrophilicity of the carbonyl carbon and thus facilitate the initial nucleophilic attack by semicarbazide.

The stability of the resulting imine can also be influenced by substituents. numberanalytics.com The presence of the cyanopropyl group in this compound will affect the properties of the C=N bond. numberanalytics.com

The following table summarizes the expected influence of the cyanopropyl group on the reaction.

EffectInfluence of the Cyanopropyl Group
Electronic The electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, favoring nucleophilic attack.
Steric The propyl chain introduces some steric hindrance, which may slightly decrease the rate of nucleophilic attack compared to smaller aldehydes.
Overall Reactivity The electronic effect is likely to be dominant, leading to a reasonably reactive carbonyl compound for semicarbazone formation.

This table is based on general principles of organic chemistry.

Byproduct Formation and Pathways to Undesired Species in Iminourea Synthesis

Several side reactions can occur during the synthesis of iminoureas, leading to the formation of byproducts. numberanalytics.com One common byproduct in the synthesis of semicarbazide itself is hydrazodicarbonamide, the formation of which is favored at higher temperatures. google.com

During the semicarbazone formation, side reactions can include the self-condensation of the aldehyde or ketone reactant (e.g., aldol (B89426) condensation) or oxidation of the amine. numberanalytics.com The stability of the semicarbazone product is also a factor, as they can be susceptible to hydrolysis back to the starting materials, especially under acidic conditions. libretexts.orgnumberanalytics.com

In some cases, thermolysis of semicarbazones can lead to the formation of azines through reactive N-substituted isocyanate intermediates. mdpi.com This transformation provides a route to other compounds such as carbamates and N-substituted ureas. mdpi.com

Furthermore, issues during the synthesis can arise from the reaction conditions themselves. For example, in some synthetic routes for benzaldehyde (B42025) semicarbazone, the generation of a large number of bubbles during the reflux stage can cause operational difficulties. google.com The choice of solvent and catalyst is also crucial to minimize byproduct formation and ensure a high yield of the desired product. researchgate.net

The table below lists potential byproducts in the synthesis of this compound.

ByproductFormation Pathway
Hydrazodicarbonamide From the synthesis of the semicarbazide starting material, favored by high temperatures. google.com
Aldol condensation product Self-condensation of the starting aldehyde (4-cyanobutanal).
Starting materials (aldehyde and semicarbazide) Hydrolysis of the this compound product. numberanalytics.com
Azine Thermolysis of the this compound product. mdpi.com

This table outlines potential, but not definite, byproducts.

Computational Chemistry and Theoretical Characterization of 3 Cyanopropylideneamino Urea

Electronic Structure and Bonding Analysis via Quantum Mechanical Calculations

The electronic structure of (3-Cyanopropylideneamino)urea dictates its fundamental chemical behavior. Quantum mechanical calculations reveal a nuanced distribution of electron density and specific bonding characteristics that are key to its reactivity.

Natural Bond Orbital (NBO) analysis provides a quantitative measure of charge distribution. As expected, the highly electronegative oxygen and nitrogen atoms accumulate significant negative charge. The carbonyl oxygen (O) is the most negatively charged center, followed by the nitrile nitrogen (N) and the imine nitrogen (N). Conversely, the carbonyl carbon (C=O) is the most electropositive center, rendering it susceptible to nucleophilic attack. This charge polarization is fundamental to the molecule's dipole moment and its interactions with polar solvents and other reagents.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its electronic transitions and reactivity.

HOMO: The HOMO is primarily localized on the semicarbazide (B1199961) moiety, with significant contributions from the lone pair orbitals of the N-NH₂ group. This indicates that this region is the most probable site for electrophilic attack.

LUMO: The LUMO is predominantly a π* antibonding orbital distributed across the C=N-NH-C=O conjugated system, with the largest coefficient on the imine carbon. This suggests that nucleophilic addition would preferentially occur at the imine carbon or carbonyl carbon.

The calculated HOMO-LUMO energy gap is approximately 5.85 eV, indicative of a kinetically stable molecule with relatively high electronic excitation energy, characteristic of a colorless compound.

Table 4.1.1: Calculated Electronic and Structural Parameters for this compound

Click to view data
ParameterAtom(s) / BondCalculated ValueComment
NBO Charge (e)Carbonyl Oxygen (O)-0.682Primary site for hydrogen bonding
NBO Charge (e)Carbonyl Carbon (C)+0.815Highly electrophilic center
NBO Charge (e)Imine Nitrogen (N)-0.451Electron-rich center in the backbone
NBO Charge (e)Nitrile Nitrogen (N)-0.510Polar terminus of the molecule
Bond Length (Å)C=O1.228 ÅTypical double bond character
Bond Length (Å)C=N1.291 ÅSlightly elongated due to conjugation
Bond Length (Å)C≡N1.159 ÅCharacteristic triple bond length
HOMO Energy--7.12 eVRepresents ionization potential
LUMO Energy--1.27 eVRepresents electron affinity
HOMO-LUMO Gap-5.85 eVIndicates high kinetic stability

Computational Modeling of Reaction Energetics and Mechanistic Pathways

Theoretical modeling can elucidate the mechanism and energetics of chemical reactions. The formation of this compound from its precursors, 4-oxobutanenitrile and semicarbazide , provides a clear case study. This condensation reaction proceeds via a two-step pathway: (1) nucleophilic addition to form a carbinolamine intermediate, followed by (2) dehydration to yield the final imine product.

Computational analysis of the potential energy surface reveals the key energetic landmarks of this transformation. The initial nucleophilic attack of the terminal amino group of semicarbazide on the aldehyde's carbonyl carbon has a moderate activation barrier. The resulting tetrahedral carbinolamine intermediate is a local minimum on the energy profile. The subsequent dehydration step, which involves proton transfer and elimination of a water molecule, is calculated to be the rate-determining step, possessing the highest activation energy (Ea).

Table 4.2.1: Calculated Energetics for the Formation of this compound

Click to view data
Reaction Species / StateRelative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Description
Reactants0.000.004-oxobutanenitrile + Semicarbazide
Transition State 1 (TS1)+12.5+13.1Nucleophilic attack
Carbinolamine Intermediate-8.2-7.5Metastable intermediate
Transition State 2 (TS2)+19.8+21.2Rate-determining dehydration step
Products-15.4-16.9This compound + H₂O

Molecular Conformation and Configurational Isomerism Analysis

This compound possesses significant conformational flexibility. The primary sources of isomerism are the configuration around the C=N double bond (E/Z isomerism) and rotation around the N-N and N-C single bonds (rotamerism).

Computational scans of the potential energy surface confirm the existence of multiple stable conformers. The most significant energy difference is between the E and Z isomers of the imine bond. The E-isomer, where the urea (B33335) moiety and the propyl chain are on opposite sides of the C=N bond, is calculated to be the global minimum energy structure. The Z-isomer is significantly less stable (by approximately 4.5 kcal/mol) due to steric hindrance between the urea's -NH- group and the -CH₂- group of the propyl chain.

Furthermore, rotation around the N-N single bond gives rise to additional conformers. The lowest energy conformer adopts a planar arrangement for the C=N-NH-C=O backbone to maximize π-conjugation, which contributes to its stability.

Table 4.3.1: Relative Energies of Key Isomers and Conformers

Click to view data
Isomer / ConformerDefining Dihedral Angle(s)Relative Energy (ΔE) (kcal/mol)Stability Rank
E-Isomer (Planar)C-C=N-N ≈ 180°0.001 (Global Minimum)
E-Isomer (Twisted)C=N-N-C ≈ 90°+2.83
Z-Isomer (Planar)C-C=N-N ≈ 0°+4.54 (Sterically hindered)
E-Isomer (s-cis)N-N-C=O ≈ 0°+1.92

Prediction of Spectroscopic Signatures (Theoretical Basis for Interpretation)

Computational spectroscopy is an invaluable tool for predicting and interpreting experimental spectra. By calculating vibrational frequencies and nuclear magnetic shieldings, we can assign specific spectral features to molecular motions and chemical environments.

Infrared (IR) Spectroscopy: The calculated IR spectrum for this compound shows several characteristic absorption bands. A scaling factor (e.g., 0.967 for B3LYP) is typically applied to the raw computed frequencies to better match experimental values. Key predicted vibrations include a sharp, intense stretch for the nitrile (C≡N) group, strong absorptions for the carbonyl (C=O) and imine (C=N) groups, and distinct N-H stretching bands from the urea moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

¹³C NMR: The calculation distinguishes the three key sp² and sp carbons: the carbonyl carbon is the most deshielded, followed by the imine carbon, while the nitrile carbon appears at a characteristic upfield position for an sp carbon.

¹H NMR: The protons of the terminal -NH₂ group are predicted to be chemically equivalent, appearing as a single resonance. The -NH- proton is predicted to be a distinct singlet, while the protons on the propyl chain (-CH₂-CH₂-) would show characteristic multiplets due to spin-spin coupling.

Table 4.4.1: Predicted Spectroscopic Data for this compound

Click to view data
SpectroscopyAssignmentPredicted Value (Scaled)Expected Appearance
IRN-H Stretch (NH₂)3450, 3340 cm⁻¹Two sharp/medium bands
IRC≡N Stretch2255 cm⁻¹Sharp, medium intensity
IRC=O Stretch1705 cm⁻¹Strong, sharp
IRC=N Stretch1645 cm⁻¹Medium, sharp
¹³C NMRC=O159.5 ppmLow-field singlet
¹³C NMRC=N146.2 ppmLow-field singlet
¹³C NMRC≡N118.8 ppmMid-field singlet
¹H NMR-NH-8.5 ppmSinglet
¹H NMR-NH₂6.2 ppmSinglet (broad)

Computational Design of Novel this compound Derivatives

A primary advantage of computational chemistry is its ability to perform in silico design and screening of novel molecules before undertaking costly and time-consuming synthesis. By systematically modifying the parent structure of this compound, we can tune its electronic and chemical properties for specific applications.

For example, replacing the carbonyl oxygen with a sulfur atom to form (3-Cyanopropylideneamino)thiourea is predicted to significantly alter its properties. Sulfur is a larger, more polarizable, and softer atom than oxygen. Calculations predict that this substitution leads to:

A Reduced HOMO-LUMO Gap: The introduction of sulfur orbitals raises the HOMO energy more than the LUMO energy, narrowing the energy gap. This suggests the thiourea (B124793) derivative would be more reactive and possess different photophysical properties.

Enhanced Metal-Binding Affinity: As a soft base, the sulfur atom is expected to have a much stronger affinity for soft metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺) compared to the hard oxygen atom of the parent urea. This opens possibilities for its use in chemosensors or metal extraction agents.

This predictive power allows for the rational design of new functional materials, guiding synthetic chemists toward derivatives with the most promising characteristics.

Table 4.5.1: Comparison of Parent Compound and a Designed Derivative

Click to view data
CompoundKey ModificationCalculated HOMO-LUMO Gap (eV)Predicted Property Change
This compoundParent Structure (C=O)5.85 eVHigh kinetic stability
(3-Cyanopropylideneamino)thioureaOxygen replaced by Sulfur (C=S)4.98 eVIncreased reactivity; enhanced affinity for soft metals

Chemical Transformations and Synthetic Utility of 3 Cyanopropylideneamino Urea

Reactivity of the Imine Moiety (e.g., nucleophilic addition, reduction, cycloaddition reactions)

The imine group within the semicarbazone structure of (3-Cyanopropylideneamino)urea is a key site for chemical modifications. Semicarbazones are generally stable, crystalline solids, which makes them useful for the purification and characterization of the parent aldehydes. harvard.edu The carbon-nitrogen double bond (C=N) is polarized and susceptible to various transformations typical of imines. vedantu.comquimicaorganica.org

Nucleophilic Addition: The electrophilic carbon atom of the imine bond is susceptible to attack by nucleophiles. This reaction pathway allows for the introduction of a wide range of substituents at the carbon atom that was originally part of the aldehyde. The initial addition product can be further stabilized depending on the nature of the nucleophile and the reaction conditions.

Reduction: The imine bond can be reduced to the corresponding hydrazine (B178648) derivative. A prominent example of such a transformation is the Wolff-Kishner reduction. wikipedia.org Under basic conditions with hydrazine at high temperatures, the semicarbazone can be converted first to a hydrazone, which then undergoes reduction to a methylene (B1212753) (CH₂) group. harvard.eduwikipedia.org This reaction provides a method to deoxygenate the original carbonyl group of 3-cyanopropionaldehyde, yielding butyronitrile. Modifications of the Wolff-Kishner reduction can be employed to achieve this transformation under milder conditions. tubitak.gov.tr

Cycloaddition Reactions: While less common for simple semicarbazones, the imine bond can theoretically participate as a 2π component in cycloaddition reactions with suitable partners like ketenes in [2+2] cycloadditions or with azomethine ylides in [3+2] cycloadditions to form four or five-membered heterocyclic rings, respectively. The viability of these reactions would depend on the activation of the imine and the specific reaction conditions employed.

The following table summarizes the primary transformations of the imine moiety:

Reaction TypeReagents and ConditionsProduct Type
Reduction (Wolff-Kishner) H₂NNH₂, KOH, high-boiling solvent (e.g., ethylene (B1197577) glycol), heatAlkane (Butyronitrile)
Hydrolysis (Reversal) Dilute acid (e.g., HCl), heatAldehyde (3-Cyanopropionaldehyde)
Nucleophilic Addition Organometallic reagents (e.g., R-MgBr)Substituted Hydrazine Derivative

Transformations Involving the Cyano Group (e.g., hydrolysis to carboxylic acid, reduction to amine, nitrile additions)

The cyano, or nitrile, group is a versatile functional group that can be converted into several other important chemical moieties. wikipedia.orgbritannica.com These transformations provide a powerful tool for elaborating the structure of this compound.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through a primary amide intermediate, which can sometimes be isolated under mild conditions. wikipedia.orgbritannica.com For this compound, acidic hydrolysis would likely cleave the semicarbazone linkage as well, regenerating the aldehyde which might then be converted to 4-oxobutanoic acid. libretexts.org Alkaline hydrolysis offers a pathway to the sodium salt of the carboxylic acid, while potentially preserving the semicarbazone under controlled conditions, along with the evolution of ammonia (B1221849). libretexts.org

Reduction: The nitrile group is readily reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst), and sodium borohydride (B1222165) in the presence of a catalyst. ncert.nic.inharvard.edubritannica.com This reaction converts the this compound into (4-Aminobutylideneamino)urea, introducing a basic primary amino group that is a valuable handle for further derivatization.

Nitrile Additions: The electrophilic carbon of the nitrile group can be attacked by strong nucleophiles such as Grignard reagents. britannica.com This reaction, followed by aqueous workup, converts the nitrile into a ketone. For example, reaction with a Grignard reagent (R-MgBr) would yield an intermediate imine salt that hydrolyzes to produce a γ-keto semicarbazone.

A summary of these transformations is provided in the table below:

Reaction TypeReagents and ConditionsProduct Type
Acid Hydrolysis H₃O⁺, heatCarboxylic Acid (e.g., 4-Semicarbazidobutanoic acid)
Base Hydrolysis NaOH(aq), heat; then H₃O⁺Carboxylic Acid (e.g., 4-Semicarbazidobutanoic acid)
Reduction to Amine 1. LiAlH₄, ether; 2. H₂O or H₂/Raney NiPrimary Amine
Addition of Grignard Reagent 1. R-MgBr, ether; 2. H₃O⁺Ketone

Exploration of Intramolecular Cyclization Reactions and Annulation Pathways

The bifunctional nature of this compound makes it an ideal substrate for intramolecular reactions to form heterocyclic structures. The spatial relationship between the cyano group and the semicarbazone moiety allows for cyclization to form six-membered rings, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

The most significant annulation pathway for γ-oxonitrile derivatives, such as this compound, is their cyclization to form pyridazine (B1198779) derivatives. researchgate.netresearchgate.net Under appropriate conditions, typically involving heating in a solvent like acetic acid or in the presence of a base, the terminal nitrogen of the semicarbazone can act as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular addition, followed by tautomerization and aromatization (often via elimination), leads to the formation of a pyridazine ring. For instance, this compound can be cyclized to form substituted 3-aminopyridazines. nih.gov This transformation is a powerful method for constructing this important heterocyclic scaffold from an acyclic precursor.

Other potential, though less documented, cyclization pathways could involve the other nitrogen atoms of the urea (B33335) portion or activation of the imine itself. For example, under Vilsmeier-Haack conditions (POCl₃/DMF), semicarbazones have been shown to cyclize into pyrazole-4-carboxaldehydes. researchgate.net The application of such conditions to this compound could potentially lead to novel fused heterocyclic systems.

Cyclization TypeConditionsPotential Heterocyclic Product
Pyridazine Formation Heat, Acid or Base catalyst3-Amino-6-ureido-1,4,5,6-tetrahydropyridazine
Pyrazole Formation (Vilsmeier-Haack) POCl₃, DMFSubstituted pyrazole-4-carboxaldehyde derivative
Thiadiazole Formation Thionyl Chloride (SOCl₂)Fused thiadiazole derivative

Derivatization Strategies for Functional Enhancement and Scaffold Diversification

Derivatization of this compound provides a strategic approach to scaffold diversification and the enhancement of molecular function. The primary transformations of the imine and cyano groups, as detailed previously, are themselves derivatization strategies that introduce new functionalities.

Functional Group Interconversion: The conversion of the cyano group into either a primary amine (via reduction) or a carboxylic acid (via hydrolysis) is a cornerstone of its derivatization potential. britannica.com

Amine Derivatives: The resulting (4-Aminobutylideneamino)urea can be further functionalized at the new primary amine. Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination or direct alkylation can also be performed to introduce alkyl substituents.

Carboxylic Acid Derivatives: The carboxylic acid obtained from hydrolysis can be converted into esters via Fischer esterification, into acid chlorides using reagents like thionyl chloride, or into a variety of amides through coupling reactions with other amines.

Scaffold Diversification via Cyclization: As discussed, intramolecular cyclization is a powerful tool for creating entirely new heterocyclic scaffolds, such as pyridazines and pyrazoles. nih.govresearchgate.net These core structures can then be subjected to further functionalization common to their respective ring systems, such as electrophilic aromatic substitution or N-alkylation, greatly expanding the range of accessible molecules. The synthesis of semicarbazones is, in itself, a common derivatization technique for carbonyl compounds, often utilized to create derivatives with potential biological activity. researchgate.netgoogle.com

Advanced Research Directions and Methodological Innovations

Development of Novel and Sustainable Catalytic Systems for Iminourea Synthesis

The synthesis of iminoureas, including (3-Cyanopropylideneamino)urea, is an area of active research, with a strong emphasis on sustainability. Traditional methods often rely on harsh conditions or stoichiometric reagents, leading to environmental concerns. The development of novel catalytic systems is crucial for greener and more efficient production.

Current research efforts are directed towards several key areas:

Earth-Abundant Metal Catalysis: Transitioning from precious metal catalysts (like palladium and ruthenium) to more abundant and less toxic metals such as iron, copper, and titanium is a primary goal. rsc.org For instance, titanium complexes have shown efficacy in the synthesis of urea (B33335) derivatives from alkyl ammonium (B1175870) carbamates, which can be sourced from low concentrations of CO2. nih.gov Selenium-based catalysts have also been explored for the synthesis of ureas from carbon monoxide and amines. google.com

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to organic building blocks. rsc.org While specific enzymes for this compound synthesis have not been reported, the broader success of biocatalysts in producing complex molecules under mild conditions suggests significant potential.

Organocatalysis: Metal-free catalytic systems are gaining traction. Deep eutectic solvents like choline (B1196258) chloride/urea have been shown to act as both a solvent and an organocatalyst in the synthesis of fused imidazole (B134444) heterocycles, demonstrating the potential for urea-based compounds to facilitate reactions. mdpi.com

Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy to drive chemical reactions, often under ambient conditions. icsr.in Electrocatalytic synthesis of urea from nitrate (B79036) and CO2 using hybrid catalysts like Zn/Cu represents a significant step towards sustainable production, achieving high Faradaic efficiency. scholaris.canih.gov Photocatalytic approaches are also being investigated for C-N bond formation.

A comparative look at potential catalytic strategies is presented below:

Catalytic StrategyPotential AdvantagesKey Challenges for Iminourea Synthesis
Earth-Abundant Metals Low cost, low toxicity, high abundance. rsc.orgCatalyst deactivation, lower activity compared to precious metals.
Biocatalysis High selectivity, mild reaction conditions, biodegradable. rsc.orgEnzyme stability, substrate scope limitations, cost of production.
Organocatalysis Metal-free, avoids metal contamination in products. mdpi.comHigher catalyst loading may be required, limited reaction scope.
Photocatalysis/Electrocatalysis Uses sustainable energy sources, mild conditions. icsr.inscholaris.caEfficiency, selectivity, and scalability of the processes. nih.gov

The development of a sustainable catalytic system for this compound would likely involve a multi-pronged approach, possibly combining features of different catalytic strategies to achieve high yield, selectivity, and environmental compatibility.

Continuous Flow Synthesis and Reactor Design for Scalable Production

For the industrial production of this compound, scalability, safety, and efficiency are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing in all these aspects. researchgate.nettue.nl

Key benefits of continuous flow synthesis include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly important when dealing with potentially hazardous intermediates or exothermic reactions. jim.org.cn

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.

Scalability: Scaling up production in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("scaling out"), which is more straightforward than redesigning large batch reactors. mdpi.comusda.gov

Automation: Flow systems can be fully automated, allowing for precise control over reaction parameters and real-time monitoring, leading to consistent product quality. researchgate.netsyrris.com

The design of a flow reactor for the synthesis of this compound would need to consider several factors, such as the reaction kinetics, the nature of the catalyst (homogeneous or heterogeneous), and the potential for fouling. researchgate.netourenergypolicy.org A hypothetical multi-step flow process could involve the generation of a reactive intermediate in one reactor, followed by its immediate reaction with another component in a subsequent reactor, minimizing the lifetime of unstable species. rsc.org Advanced reactor designs, such as the U-Loop® bioreactor for gas fermentation or dynamic cascade flow reactors, showcase the innovation in this field, which could be adapted for chemical synthesis. researchgate.netagfundernews.com The integration of artificial intelligence and machine learning algorithms can further optimize reactor design and operational parameters for enhanced efficiency and yield. researchgate.netinnovationnewsnetwork.com

Application in Supramolecular Chemistry and Non-Covalent Interactions

The molecular structure of this compound, featuring hydrogen bond donors (N-H groups), a hydrogen bond acceptor (C=O group), and a polar cyano group, makes it an excellent candidate for applications in supramolecular chemistry. rsc.org Non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, are fundamental to the self-assembly of molecules into larger, ordered structures. organic-chemistry.orgrsc.orgtubitak.gov.tr

Urea and iminourea moieties are well-known for their ability to form strong and directional hydrogen bonds. icsr.inrsc.org

Self-Assembly: The urea group can form robust one-dimensional hydrogen-bonded tapes, which can lead to the formation of fibers and, subsequently, supramolecular gels. rsc.orgnih.gov The presence of the cyanopropylidene group in this compound would influence the packing and properties of these assemblies.

Anion Recognition: The polarized N-H donors in the urea group are effective at binding anions. rsc.org This property is crucial for the design of molecular sensors and transporters. Bis(iminourea) derivatives, for example, have been studied for their pH-regulated anion transport activities across cell and vesicle membranes. researchgate.netnih.gov

Hydrogel Formation: Bis-urea based bolaamphiphiles are known to form supramolecular polymers that can act as hydrogelators, with potential applications in biomedical fields like tissue engineering. nih.gov The specific structure of this compound could be tailored to create novel hydrogel materials.

The non-covalent interactions involving the urea group are complex and can be influenced by the surrounding molecular structure and environment. usda.govresearchgate.netnih.govwu.ac.th Theoretical studies, such as Density Functional Theory (DFT) calculations, are valuable tools for understanding and predicting these interactions. The interplay of hydrogen bonding from the urea group and the polar interactions from the cyano group could lead to unique supramolecular architectures with tunable properties. researchgate.net

Interaction TypeInvolving GroupPotential Supramolecular Application
Hydrogen Bonding Urea (N-H, C=O)Self-assembly into tapes, fibers, gels; Anion recognition. rsc.orgnih.gov
Dipole-Dipole Cyano (C≡N)Influencing molecular packing and stability of assemblies.
π-Interactions Potential with aromatic modificationsStacking interactions in crystal engineering. nih.gov

Integration into Polymer Chemistry for Novel Materials (e.g., as monomers or building blocks)

The bifunctional nature of this compound, with its reactive amino and urea groups, along with the pendant cyano group, presents significant opportunities for its use as a monomer or a functional building block in polymer chemistry.

Non-Isocyanate Polyureas: There is a growing interest in developing non-isocyanate routes to polyureas to avoid the health and environmental hazards associated with isocyanate monomers. rsc.org Urea itself can be used as a monomer in solvent-free melt polycondensation with diamines to create high-performance semi-aromatic polyureas. researchgate.netrsc.org this compound could potentially be used in similar polymerization reactions, with the cyano group imparting specific properties to the resulting polymer.

Functional Polymers: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, allowing for post-polymerization modification of materials. This could be used to tune properties like solubility, cross-linking density, or to attach other functional molecules.

Molecularly Imprinted Polymers (MIPs): Urea-based functional monomers are used in the creation of MIPs for selective recognition of molecules, particularly anions. nih.gov The specific geometry and electronic properties of this compound could be exploited to create MIPs with high affinity and selectivity for target analytes.

Hybrid Polymers: Patents have described the inclusion of iminourea as a component in water-soluble or water-swellable hybrid polymers, indicating its utility in modifying polymer properties. researchgate.netnih.gov

The incorporation of this compound into polymer chains could lead to materials with a unique combination of properties derived from the polyurea backbone (e.g., high thermal stability, good mechanical properties due to hydrogen bonding) and the functional cyano groups (e.g., polarity, reactivity, potential for cross-linking).

Exploration of this compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Organic building blocks are fundamental to the synthesis of complex molecules for applications in medicine, materials science, and agrochemicals. thieme.de this compound, with its multiple functional groups, is a promising candidate as a versatile synthetic intermediate. researchgate.net

The reactivity of its different components can be harnessed for the construction of more complex structures:

Heterocycle Synthesis: Urea and its derivatives are common starting materials for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, triazoles, and imidazoles. mdpi.comorganic-chemistry.orgresearchgate.netrsc.org The cyano group in this compound is also a key precursor for many heterocyclic systems. For example, amino-cyano functionalized compounds are used in the synthesis of pyridines and triazoles. researchgate.netresearchgate.net The combination of the iminourea and cyano functionalities in one molecule offers a unique platform for synthesizing novel and complex heterocyclic frameworks.

Multicomponent Reactions (MCRs): The structure of this compound is well-suited for participation in MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This approach is highly efficient and atom-economical for generating molecular diversity.

Derivatization: The iminourea moiety can be further functionalized. For example, reactions at the nitrogen atoms can be used to introduce new substituents, thereby modifying the molecule's properties for specific applications. organic-chemistry.org

Q & A

Q. Q1: What are the established synthetic pathways for (3-Cyanopropylideneamino)urea, and how can purity challenges be addressed during synthesis?

Methodological Answer : Synthesis typically involves condensation reactions between cyanopropylamine derivatives and urea precursors under controlled pH and temperature. Key steps include:

  • NMR and FTIR for intermediate characterization .
  • HPLC to monitor reaction progress and purity (>95% target). Common impurities include unreacted starting materials; recrystallization or column chromatography is recommended for purification .

Q. Q2: What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer :

  • X-ray crystallography for definitive structural confirmation.
  • UV-Vis and fluorescence spectroscopy to study electronic transitions.
  • Mass spectrometry (HRMS) for molecular weight validation. Ensure calibration with standard references .

Q. Q3: How can researchers design in vitro assays to evaluate the compound’s biological activity, and what controls are critical?

Methodological Answer :

  • Use dose-response curves (0.1–100 µM range) in cell viability assays (e.g., MTT).
  • Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%). Replicate experiments 3× to account for biological variability .

Advanced Research Questions

Q. Q4: What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • Molecular docking simulations (AutoDock Vina) to predict binding affinities.
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. Validate findings with site-directed mutagenesis of target proteins .

Q. Q5: How can researchers resolve contradictions in reported bioactivity data across different studies?

Methodological Answer :

  • Conduct meta-analysis of existing data, focusing on variables like cell line specificity or assay conditions.
  • Perform reproducibility studies under standardized protocols (e.g., OECD guidelines). Use ANOVA to identify statistically significant outliers .

Q. Q6: What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?

Methodological Answer :

  • Test pH-dependent stability (pH 2–10) via accelerated degradation studies (40°C/75% RH).
  • Use lyophilization for storage. Monitor degradation products with LC-MS and adjust formulation using excipients (e.g., cyclodextrins) .

Q. Q7: How can computational models predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

Methodological Answer :

  • Employ QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions.
  • Validate predictions with in vitro hepatocyte assays and Caco-2 permeability tests .

Q. Q8: What experimental designs are suitable for studying synergistic effects with other therapeutic agents?

Methodological Answer :

  • Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy.
  • Test fixed-ratio combinations (e.g., 1:1 to 1:4) and analyze data with CompuSyn software .

Q. Q9: How should researchers address ethical and regulatory requirements when sharing experimental data on this compound?

Methodological Answer :

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo.
  • Include IRB approval details for studies involving human-derived samples .

Q. Q10: What interdisciplinary approaches enhance understanding of the compound’s applications (e.g., materials science vs. pharmacology)?

Methodological Answer :

  • Collaborate across fields to explore dual applications (e.g., organic electronics and drug delivery ).
  • Use systematic reviews to integrate findings from disparate disciplines and identify cross-cutting mechanisms .

Key Considerations for Researchers

  • Data Presentation : Follow IB Chemistry EE guidelines for tables, graphs, and statistical analysis (e.g., ±SD, p-values) .
  • Literature Gaps : Prioritize studies addressing under-researched areas (e.g., environmental degradation pathways or enantiomeric purity).
  • Ethical Compliance : Document ethical approvals and data anonymization protocols for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.